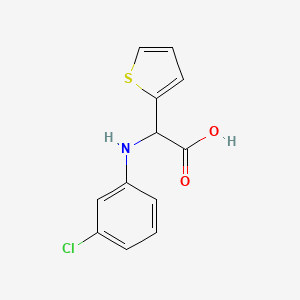
(3-Chloro-phenylamino)-thiophen-2-yl-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-phenylamino)-thiophen-2-yl-acetic acid is an organic compound that features a thiophene ring substituted with a chloro-phenylamino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-phenylamino)-thiophen-2-yl-acetic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as the sulfurizing agent.
Introduction of the Chloro-phenylamino Group: The chloro-phenylamino group can be introduced via a nucleophilic substitution reaction, where a chloroaniline reacts with a suitable thiophene derivative under basic conditions.
Acetic Acid Moiety Addition: The acetic acid group can be added through a carboxylation reaction, where the intermediate product is treated with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-phenylamino)-thiophen-2-yl-acetic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(3-Chloro-phenylamino)-thiophen-2-yl-acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Chloro-phenylamino)-thiophen-2-yl-acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: A 3-phenyl-2-propene compound with antimicrobial properties.
Cinnamyl Alcohol: Another 3-phenyl-2-propene compound used in the fragrance industry.
β-Methylstyrene: A 3-phenyl-2-propene compound used in organic synthesis.
Cinnamic Acid: A 3-phenyl-2-propene compound with applications in the food and pharmaceutical industries.
Uniqueness
(3-Chloro-phenylamino)-thiophen-2-yl-acetic acid is unique due to its combination of a thiophene ring with a chloro-phenylamino group and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
(3-Chloro-phenylamino)-thiophen-2-yl-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight : 253.72 g/mol
- IUPAC Name : this compound
1. Antimicrobial Activity
Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study comparing various thiophene derivatives found that this compound demonstrated effective inhibition against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| This compound | S. aureus | 40 µg/mL |
This data suggests its potential as a lead compound for developing new antibiotics, particularly against resistant bacterial strains .
2. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a significant ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
These findings suggest that the compound could be beneficial in formulations aimed at reducing oxidative stress .
3. Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that it induces apoptosis through mechanisms involving caspase activation and modulation of apoptotic markers.
In a study, treatment with this compound resulted in:
- Increased levels of pro-apoptotic proteins (Bax)
- Decreased levels of anti-apoptotic proteins (Bcl-2)
This shift in protein expression suggests that the compound effectively promotes apoptosis in cancer cells .
Study 1: Antimicrobial Efficacy
A recent study conducted an extensive evaluation of various thiophene derivatives, including this compound, against clinical isolates of multidrug-resistant bacteria. The results showed that this compound had comparable efficacy to standard antibiotics, indicating its potential as an alternative therapeutic agent.
Study 2: Anticancer Mechanisms
In another investigation focusing on the anticancer effects, MCF-7 cells treated with varying concentrations of the compound exhibited significant reductions in cell viability and alterations in cell cycle progression, suggesting its potential role in cancer therapy.
Properties
Molecular Formula |
C12H10ClNO2S |
|---|---|
Molecular Weight |
267.73 g/mol |
IUPAC Name |
2-(3-chloroanilino)-2-thiophen-2-ylacetic acid |
InChI |
InChI=1S/C12H10ClNO2S/c13-8-3-1-4-9(7-8)14-11(12(15)16)10-5-2-6-17-10/h1-7,11,14H,(H,15,16) |
InChI Key |
ABBSPTXNIAVXLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















